molecular formula C8H6ClNO B13520945 1-Chloro-3-isocyano-2-methoxybenzene CAS No. 730971-39-8

1-Chloro-3-isocyano-2-methoxybenzene

Cat. No.: B13520945
CAS No.: 730971-39-8
M. Wt: 167.59 g/mol
InChI Key: MQTWLDLSJMYZHB-UHFFFAOYSA-N
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Description

1-Chloro-3-isocyano-2-methoxybenzene is an organic compound with the molecular formula C8H6ClNO It is a derivative of benzene, characterized by the presence of a chlorine atom, an isocyano group, and a methoxy group attached to the benzene ring

Preparation Methods

The synthesis of 1-Chloro-3-isocyano-2-methoxybenzene can be achieved through several synthetic routes. One common method involves the reaction of 1-chloro-3-methoxybenzene with a suitable isocyanating agent under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

1-Chloro-3-isocyano-2-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Addition Reactions: The isocyano group can participate in addition reactions with electrophiles, leading to the formation of new compounds.

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents.

Scientific Research Applications

1-Chloro-3-isocyano-2-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-isocyano-2-methoxybenzene involves its interaction with molecular targets such as enzymes and receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The methoxy group may also play a role in stabilizing the compound and enhancing its reactivity.

Comparison with Similar Compounds

1-Chloro-3-isocyano-2-methoxybenzene can be compared with other similar compounds, such as:

    1-Chloro-3-methoxybenzene: Lacks the isocyano group, making it less reactive in certain types of reactions.

    1-Chloro-3-isocyanatobenzene: Similar structure but without the methoxy group, leading to different chemical properties and reactivity.

    1-Chloro-2-methoxybenzene: The position of the methoxy group affects the compound’s reactivity and interaction with other molecules.

Properties

CAS No.

730971-39-8

Molecular Formula

C8H6ClNO

Molecular Weight

167.59 g/mol

IUPAC Name

1-chloro-3-isocyano-2-methoxybenzene

InChI

InChI=1S/C8H6ClNO/c1-10-7-5-3-4-6(9)8(7)11-2/h3-5H,2H3

InChI Key

MQTWLDLSJMYZHB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1Cl)[N+]#[C-]

Origin of Product

United States

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